molecular formula C10H9NO B1297092 2-Methylquinolin-3-ol CAS No. 613-19-4

2-Methylquinolin-3-ol

Cat. No. B1297092
CAS RN: 613-19-4
M. Wt: 159.18 g/mol
InChI Key: OMQWBTOTNRMKAK-UHFFFAOYSA-N
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Description

2-Methylquinolin-3-ol is an organic compound with the molecular formula C10H9NO . It is a solid substance and is known to be used as dye intermediates .


Synthesis Analysis

2-Methylquinolin-3-ol can be synthesized by condensing o-aminobenzaldehyde with chloroacetone . There are also other synthesis protocols reported in the literature for the construction of this compound .


Molecular Structure Analysis

The molecular structure of 2-Methylquinolin-3-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The average mass of the molecule is 159.185 Da .


Chemical Reactions Analysis

Quinoline, the parent compound of 2-Methylquinolin-3-ol, has been reported to undergo various chemical reactions. For instance, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

2-Methylquinolin-3-ol is a solid substance . It is soluble in ether, ethanol, and chloroform . The compound has a molecular weight of 159.19 .

Scientific Research Applications

Synthesis and Characterization

2-Methylquinolin-3-ol and its derivatives have been extensively studied for their synthesis and structural characterization. Małecki et al. (2010) synthesized crystalline compounds of methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and characterized them using various spectroscopic methods. Their study focused on understanding the electronic and structural properties of these compounds (Małecki et al., 2010). Similarly, Chandrashekarappa et al. (2013) reported the successful synthesis of various 2-methylquinolines, highlighting the versatility of these compounds in synthetic chemistry (Chandrashekarappa et al., 2013).

Anti-Corrosion Applications

In the field of materials science, 2-methylquinolin-3-ol derivatives have shown potential as anti-corrosion agents. Rouifi et al. (2020) synthesized two methylquinolin-8-ol derivatives and evaluated their efficacy in preventing corrosion of carbon steel in acidic environments. Their findings demonstrate the utility of these compounds in industrial applications (Rouifi et al., 2020).

Crystal Structure Analysis

Studies on the crystal structures of 2-methylquinolin-3-ol derivatives provide insights into their potential applications in materials science and pharmaceuticals. Jin et al. (2012) analyzed the crystal structures of various 2-methylquinoline complexes with carboxylic acids, providing valuable information on their molecular interactions (Jin et al., 2012).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-methylquinolin-3-ol have been explored for their potential medicinal applications. Kose et al. (2018) conducted a comprehensive study on the structural and spectroscopic features of 2-chloro-3-methylquinoline, which is closely related to 2-methylquinolin-3-ol. Their research included molecular docking analysis to assess the pharmaceutical potential of these compounds (Kose et al., 2018).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2-methylquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQWBTOTNRMKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344090
Record name 2-methylquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinolin-3-ol

CAS RN

613-19-4
Record name 2-methylquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinolin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 3-hydroxy-2-methyl-quinoline-4-carboxylate (2.10 g) was suspended in o-dichlorobenzene (50 ml), and the mixture was stirred at 150° C. overnight and was further stirred at 160° C. for one day. The reaction solution was cooled to room temperature, and the solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography using methanol-chloroform to give 3-hydroxy-2-methyl-quinoline (976 mg, yield 60%).
Name
Ethyl 3-hydroxy-2-methyl-quinoline-4-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Shinde, SR Ugale, Y Nandurkar, M Modak… - ACS …, 2022 - ACS Publications
… The decarboxylation of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3) was achieved in nitrobenzene at 210 C and gave 8-fluoro-2-methylquinolin-3-ol (4). (37) The …
Number of citations: 2 pubs.acs.org
M Ramanathan, J Wan, ST Liu - RSC advances, 2018 - pubs.rsc.org
A series of functionalized 3,4-dihydroquinolinium salts were prepared from the reaction of aryldiazonium salt with alkene in a nitrile solution. Further oxidation yielding either 3-…
Number of citations: 3 pubs.rsc.org
HL Barros, V Stefani - Journal of Photochemistry and Photobiology A …, 2019 - Elsevier
… Fluorescent dye 4 (4-(benzo[d]thiazol-2-yl)-2-methylquinolin-3-ol) was first synthesized according to Hein’s chemical method [21], then purified and characterized in our laboratory by …
Number of citations: 36 www.sciencedirect.com
S Picard, G Clermont, E Genin, M Blanchard-Desce - Tetrahedron, 2015 - Elsevier
The present study describes the synthesis of a series of original 8-Br-quinoline derivatives with an arylethynyl moiety at the C6 position, based on Friedländer and Sonogashira coupling …
Number of citations: 10 www.sciencedirect.com
CEW Blunt - 2019 - thesis.library.caltech.edu
This dissertation describes two very different projects. The first project focuses on the binding of a silent agonist to a ligand gated ion channel. The second project focuses on the study of …
Number of citations: 2 thesis.library.caltech.edu
S Chen, W Zhou, GB Zhao, J Gao - 2020 - researchsquare.com
The improvement of the reactivity of H 2 O 2 and Zhundong subbituminous coal (ZS) was focused on in this work. The mild oxidation of ZS was carried out under different conditions. The …
Number of citations: 3 www.researchsquare.com
VA Mamedov, VL Mamedova, VV Syakaev, DE Korshin… - Tetrahedron, 2017 - Elsevier
An efficient sodium dithionite (Na 2 S 2 O 4 )-mediated method for construction of 3-hydroxyquinolines via in situ Meinwald rearrangement/intramolecular reductive cyclization of o-…
Number of citations: 24 www.sciencedirect.com
HL Barros, V Stefani - Journal of Photochemistry and Photobiology A …, 2021 - Elsevier
Novel benzazole derivatives were synthesized and their photophysical properties were determined experimentally in different types of solvents also by theoretical calculations using …
Number of citations: 3 www.sciencedirect.com
TN Pinheiro, EG Barbosa - SynOpen, 2022 - thieme-connect.com
The reagent sodium tungstate dihydrate has some special features which are very important in synthesis. For instance, it is a mild and efficient reagent used in oxidation. Based on …
Number of citations: 3 www.thieme-connect.com
RG HYDRATE, R ISO, RPH EU - chemicalbook.com
Barium hydroxide, Ba (OH) 2· 8H20, is a white crystalline powder, colorless solid composed of monoclinic crystals. It has a melting point of 78 C and is soluble in water and insoluble in …
Number of citations: 0 www.chemicalbook.com

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